N-isopropyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
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Description
N-isopropyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C17H21N3O2S2 and its molecular weight is 363.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives, however, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target and the specific substituents on the thiazole ring .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their specific targets . These could include pathways related to the biological activities mentioned above, such as inflammation, tumor growth, bacterial or fungal growth, etc .
Pharmacokinetics
Thiazole derivatives, in general, have been found to exhibit a range of pharmacokinetic properties depending on their specific structures .
Result of Action
Given the wide range of biological activities exhibited by thiazole derivatives, the effects could include inhibition of bacterial or fungal growth, reduction of inflammation, inhibition of tumor growth, etc .
Properties
IUPAC Name |
2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c1-11(2)18-15(21)8-14-9-23-17(20-14)24-10-16(22)19-13-6-4-12(3)5-7-13/h4-7,9,11H,8,10H2,1-3H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZZTJBRMAHOKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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